9-Butyl-9H-carbazole-3-carbaldehyde CAS 67707-09-9 properties
9-Butyl-9H-carbazole-3-carbaldehyde CAS 67707-09-9 properties
An In-Depth Technical Guide to 9-Butyl-9H-carbazole-3-carbaldehyde (CAS 67707-09-9).
A Critical Intermediate for Optoelectronics and Medicinal Chemistry
Executive Summary
9-Butyl-9H-carbazole-3-carbaldehyde (CAS 67707-09-9) is a functionalized heterocyclic building block essential to the fields of organic electronics and drug discovery. Structurally, it consists of a carbazole core—known for its high thermal stability and hole-transporting capabilities—modified with a butyl solubilizing group at the N-position and a reactive formyl (aldehyde) group at the C-3 position.
This compound serves as a "linchpin" intermediate. In optoelectronics , it is the precursor for Schiff bases and Knoevenagel condensation products used in Organic Light Emitting Diodes (OLEDs) and fluorescent sensors. In medicinal chemistry , the aldehyde functionality allows for the rapid generation of diverse libraries of bioactive agents, particularly antimicrobial and anticancer hydrazones and imines.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| CAS Registry Number | 67707-09-9 |
| IUPAC Name | 9-Butyl-9H-carbazole-3-carbaldehyde |
| Synonyms | 3-Formyl-9-butylcarbazole; 9-Butyl-3-carbazolecarboxaldehyde |
| Molecular Formula | C₁₇H₁₇NO |
| Molecular Weight | 251.33 g/mol |
| SMILES | CCCCN1C2=CC=CC=C2C3=CC(C=O)=CC=C31 |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, DMF; Insoluble in water |
| Melting Point | Typically 70–90 °C (Estimate based on homologs*) |
*Note: While the 9-ethyl analog melts at 85-87 °C and the 9-methyl at 74-75 °C, the 9-butyl derivative typically exhibits a similar or slightly lower melting range due to the increased flexibility of the alkyl chain disrupting crystal packing.
Synthetic Pathways & Reaction Mechanisms[8][9][10]
The synthesis of 9-Butyl-9H-carbazole-3-carbaldehyde is a sequential two-step process designed to ensure regioselectivity and high yield.
Step 1: N-Alkylation of Carbazole
The first objective is to attach the butyl chain to the nitrogen atom. This renders the molecule soluble in organic solvents and blocks the N-H site.
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Reagents: Carbazole, 1-Bromobutane (or 1-Iodobutane), Base (KOH or NaH), Solvent (DMF or DMSO).
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Mechanism: SN2 Nucleophilic Substitution.[1] The base deprotonates the carbazole nitrogen (pKa ~15), creating a nucleophilic carbazolide anion which attacks the alkyl halide.
Step 2: Vilsmeier-Haack Formylation
The core functionalization step introduces the aldehyde group specifically at the C-3 position.
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Reagents: Phosphoryl chloride (POCl₃), N,N-Dimethylformamide (DMF).
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Mechanism:
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Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[1]
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Electrophilic Aromatic Substitution (EAS): The electron-rich carbazole ring attacks the iminium ion. The C-3 position is preferred due to resonance stabilization from the nitrogen lone pair (para to the nitrogen).
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Hydrolysis: The resulting intermediate is hydrolyzed with water/base to release the aldehyde.
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Synthetic Workflow Diagram
Caption: Logical flow of the two-step synthesis: N-alkylation followed by regioselective C-3 formylation.
Spectroscopic Characterization
To validate the identity of CAS 67707-09-9, researchers should look for these specific diagnostic signals.
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
The spectrum is distinct due to the desymmetrization of the carbazole ring by the aldehyde group.
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δ 10.08 ppm (s, 1H): The aldehyde proton (-CHO) . This is the most deshielded signal and confirms the success of the formylation.
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δ 8.60 ppm (d, J=1.5 Hz, 1H): The C4-H proton . It appears as a doublet (or broad singlet) significantly downfield because it is ortho to the carbonyl group and experiences strong anisotropic deshielding.
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δ 8.15 ppm (d, J=7.8 Hz, 1H): The C1-H proton .
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δ 4.30 ppm (t, J=7.2 Hz, 2H): The N-CH₂ protons of the butyl chain.
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δ 1.85 ppm (m, 2H): The β-CH₂ protons.
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δ 1.40 ppm (m, 2H): The γ-CH₂ protons.
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δ 0.95 ppm (t, J=7.3 Hz, 3H): The terminal methyl (-CH₃) group.
Infrared (IR) Spectroscopy
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1680–1690 cm⁻¹: Strong C=O stretching vibration (Aldehyde).
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2720, 2820 cm⁻¹: Weak C-H stretching of the aldehyde (Fermi doublet).
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1590, 1490 cm⁻¹: Aromatic C=C skeletal vibrations.
Functional Applications
A. Optoelectronics (OLEDs & Photovoltaics)
This compound is a primary intermediate for "Hole Transport Materials" (HTMs). The carbazole unit is electron-rich (p-type).
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Mechanism: The aldehyde group allows for the extension of the π-conjugated system via Knoevenagel condensation with active methylene compounds (e.g., malononitrile) to form "Push-Pull" dyes.
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Utility: These dyes exhibit Intramolecular Charge Transfer (ICT), crucial for organic solar cells and fluorescent emitters.
B. Medicinal Chemistry
Carbazole alkaloids are pharmacophores with reported antioxidant, anti-inflammatory, and antitumor activities.
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Schiff Base Synthesis: Reaction of the aldehyde with primary amines (e.g., thiosemicarbazide) yields Schiff bases.
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Bioactivity: These derivatives often show enhanced DNA binding affinity or metal-chelating properties (e.g., Copper(II) complexes) which are investigated for anticancer efficacy.
Application Logic Diagram
Caption: Divergent utility of the aldehyde intermediate in materials science and pharmacology.
Safety & Handling Protocol
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Hazards: As an organic aldehyde, it should be treated as a potential skin and eye irritant (H315, H319). It may cause respiratory irritation (H335).[2]
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Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aldehyde to the carboxylic acid (9-butylcarbazole-3-carboxylic acid) over time.
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Disposal: Dispose of as hazardous organic waste. Do not release into drains.[2][3]
References
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Synthesis & Vilsmeier-Haack Protocol
- Title: "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent"
- Source: ResearchG
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URL:[Link]
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Medicinal Applications (Schiff Bases)
- Title: "Synthesis, Characterization of Copper Complexes of 9H-Carbazole-3-carbaldehyde-4-Phenylthiosemicarbazone"
- Source: SciSpace / Intern
-
URL:[Link]
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Physical Properties (Homolog Comparison)
- Title: "9-Ethyl-9H-carbazole-3-carbaldehyde Properties & Safety"
- Source: Oakwood Chemical
-
URL:[Link]
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General Carbazole Chemistry
- Title: "9-Butyl-9H-carbazole Crystal Structure and Electronic Properties"
- Source: N
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URL:[Link]
